![molecular formula C21H30O4 B14281604 5-(Hexadec-2-ynoyl)furan-2-carboxylic acid CAS No. 136689-74-2](/img/structure/B14281604.png)
5-(Hexadec-2-ynoyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hexadec-2-ynoyl)furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a hexadec-2-ynoyl group at the 5-position and a carboxylic acid group at the 2-position. This compound is of interest due to its unique structure, which combines the properties of a long-chain alkyne with those of a furan carboxylic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexadec-2-ynoyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Hexadec-2-ynoyl Intermediate: This can be achieved through the alkylation of a terminal alkyne with a suitable halide, followed by oxidation to introduce the carboxylic acid functionality.
Furan Ring Formation: The furan ring can be synthesized via the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Coupling Reaction: The final step involves coupling the hexadec-2-ynoyl intermediate with the furan ring, typically using a palladium-catalyzed cross-coupling reaction under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hexadec-2-ynoyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hexadec-2-ynedioic acid or hexadec-2-yn-1,4-dione.
Reduction: Formation of hexadec-2-enoyl or hexadec-2-yl derivatives.
Substitution: Formation of halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Hexadec-2-ynoyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(Hexadec-2-ynoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Furandicarboxylic acid: A compound with two carboxylic acid groups attached to a furan ring, used as a renewable building block for polymers.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used as a platform chemical for the synthesis of various bio-based materials.
Furan-2-carboxylic acid: A simpler furan derivative with a single carboxylic acid group, used in organic synthesis.
Uniqueness
5-(Hexadec-2-ynoyl)furan-2-carboxylic acid is unique due to its combination of a long-chain alkyne and a furan carboxylic acid. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
136689-74-2 |
---|---|
Molekularformel |
C21H30O4 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
5-hexadec-2-ynoylfuran-2-carboxylic acid |
InChI |
InChI=1S/C21H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)19-16-17-20(25-19)21(23)24/h16-17H,2-13H2,1H3,(H,23,24) |
InChI-Schlüssel |
NJVSDWYYIPSXJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC#CC(=O)C1=CC=C(O1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.